2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
Description
This compound is a thiazole-based carboxamide derivative featuring a difluoromethoxy-substituted phenylamino group at the 2-position of the thiazole ring and a pyridin-3-ylmethyl substituent on the carboxamide moiety. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the pyridinylmethyl moiety may contribute to binding interactions with biological targets .
Properties
IUPAC Name |
2-[4-(difluoromethoxy)anilino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O2S/c18-16(19)25-13-5-3-12(4-6-13)22-17-23-14(10-26-17)15(24)21-9-11-2-1-7-20-8-11/h1-8,10,16H,9H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDICNOLSHMLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide , also known by its CAS number 1105219-81-5, has garnered attention in recent research for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a thiazole ring, which is known for various biological activities. The presence of difluoromethoxy and pyridine moieties contributes to its chemical properties and biological interactions.
Biological Activity Overview
-
Antifungal Activity :
- Recent studies have shown that thiazole derivatives exhibit significant antifungal properties. For instance, compounds similar to the one have been tested against Candida albicans and Candida parapsilosis, with some showing minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .
- The compound's structural characteristics, particularly the presence of electronegative substituents like fluorine, enhance its antifungal efficacy by affecting lipophilicity and interaction with fungal enzymes .
-
Anti-inflammatory Activity :
- The thiazole scaffold is recognized for its anti-inflammatory properties. Compounds derived from thiazoles have demonstrated strong inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway. In particular, studies have indicated that certain substitutions on the thiazole ring can significantly enhance anti-inflammatory activity .
- Antibacterial Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in fungal sterol biosynthesis, such as 14α-demethylase, which is crucial for fungal cell membrane integrity .
- Interaction with Biological Targets : Molecular docking studies indicate that the compound can effectively bind to active sites of target enzymes, facilitating its antifungal action through competitive inhibition .
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Table 1: Biological Activity Summary of Similar Thiazole Compounds
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Difluoromethoxy | Increased antifungal potency |
| Halogen at para position | Enhanced enzyme inhibition |
| Bulky groups at R2 | Decreased activity |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. The thiazole and pyridine components are known to interact with various biological targets involved in cancer progression. For instance, derivatives of thiazole have been documented to inhibit cell proliferation in several cancer cell lines by inducing apoptosis and modulating key signaling pathways such as the MAPK/ERK pathway.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives showed potent activity against breast cancer cells by inducing apoptosis through the mitochondrial pathway. The compound's ability to inhibit the PI3K/AKT signaling pathway was noted as a significant mechanism contributing to its anticancer effects.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Thiazoles are widely recognized for their effectiveness against various bacterial strains, including resistant strains.
Case Study:
Research published in Antibiotics highlighted a series of thiazole derivatives that exhibited broad-spectrum antibacterial activity. The study emphasized the importance of the difluoromethoxy group in enhancing the lipophilicity and membrane permeability of these compounds, thereby improving their efficacy against Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
Emerging evidence suggests that compounds similar to 2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide may possess neuroprotective properties. The modulation of neurotransmitter systems, particularly through NMDA receptor antagonism, has been a focal point in neuropharmacology.
Case Study:
A recent investigation into the neuroprotective effects of thiazole-based compounds revealed their ability to reduce excitotoxicity in neuronal cultures exposed to glutamate. This protective effect was attributed to the inhibition of NMDA receptor activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Table 2: Proposed Mechanisms of Action
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits enzymes linked to tumor growth |
| Signaling Pathway Modulation | Alters MAPK/ERK and PI3K/AKT pathways |
| Receptor Interaction | Modulates NMDA receptors for neuroprotection |
Comparison with Similar Compounds
Preparation Methods
Synthetic Routes
Hantzsch Thiazole Synthesis for Core Formation
The thiazole ring is constructed via the Hantzsch thiazole synthesis, which involves the condensation of a substituted thiourea with an α-haloketone. For this compound:
Preparation of N-(4-(Difluoromethoxy)phenyl)thiourea :
Reaction with α-Bromopyruvic Acid :
- The thiourea reacts with α-bromopyruvic acid in refluxing ethanol to form 2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxylic acid. This step proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of hydrogen bromide.
Key Reaction Conditions :
Carboxylic Acid Activation and Amide Coupling
The 4-carboxylic acid group on the thiazole is converted to the carboxamide via activation followed by reaction with pyridin-3-ylmethylamine. Two primary methods are employed:
EDC/DMAP-Mediated Coupling
- Procedure :
- 2-((4-(Difluoromethoxy)phenyl)amino)thiazole-4-carboxylic acid is dissolved in DCM under argon.
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) are added sequentially to activate the carboxylic acid.
- After 30 minutes, pyridin-3-ylmethylamine is introduced, and the reaction is stirred for 48 hours at room temperature.
- The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient).
Optimization Insights :
- Prolonged reaction times (>48 hours) improve yields but risk side reactions (e.g., dimerization).
- DMAP enhances reaction efficiency by stabilizing the active ester intermediate.
HATU/DIPEA-Mediated Coupling
- Procedure :
- The carboxylic acid is activated with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
- Pyridin-3-ylmethylamine is added, and the mixture is stirred for 12–18 hours at 25°C.
- Purification involves aqueous workup (HCl wash) followed by recrystallization from ethanol.
Comparative Efficiency :
Alternative Route: One-Pot Tandem Synthesis
A streamlined approach combines thiazole formation and amide coupling in a single pot:
- Simultaneous Cyclization and Activation :
- α-Bromopyruvic acid, N-(4-(difluoromethoxy)phenyl)thiourea, and HATU are combined in DMF.
- Pyridin-3-ylmethylamine is added after thiazole ring formation (monitored by TLC).
Advantages :
Optimization of Reaction Conditions
Solvent Selection
Characterization and Analytical Data
Spectral Data
Q & A
Q. What synthetic methodologies are optimal for constructing the thiazole-4-carboxamide core in this compound?
The thiazole-4-carboxamide scaffold can be synthesized via condensation reactions between carboxylic acid derivatives and amines. Key steps include:
- Coupling agents : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid for amide bond formation, as demonstrated in thiazole-4-carboxamide syntheses .
- Solvent systems : Optimize polar aprotic solvents (e.g., DMF, DCM) to enhance reaction efficiency and purity.
- Temperature control : Reactions are typically conducted at room temperature or under mild heating (40–60°C) to prevent decomposition .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Analytical techniques :
- ¹H/¹³C NMR : Confirm regiochemistry of the difluoromethoxy and pyridinylmethyl substituents. For example, the pyridin-3-ylmethyl group shows characteristic aromatic proton signals at δ 8.4–8.6 ppm .
- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z ~406.3 for C₁₇H₁₅F₂N₃O₂S).
- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, as structurally related thiazole-4-carboxamides exhibit IC₅₀ values in the micromolar range .
- Enzyme inhibition : Test against kinases or proteases due to the compound’s potential ATP-mimetic properties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Q. What strategies resolve contradictory data in solubility and bioavailability predictions?
- Experimental validation :
- Solubility : Compare computational predictions (e.g., LogP ~2.5 via ChemAxon) with experimental shake-flask methods in PBS (pH 7.4) and simulated gastric fluid .
- Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp), adjusting formulation with co-solvents (e.g., DMSO ≤0.1%) if needed .
- Data reconciliation : Apply multivariate analysis to account for batch-to-batch variability in crystallinity .
Q. How can metabolic stability be assessed to guide lead optimization?
- In vitro assays :
- Metabolite identification : Use high-resolution MS to detect hydroxylation or defluorination products .
Methodological Challenges and Solutions
Q. Handling synthetic intermediates with hydrolytic sensitivity
Q. Addressing low yields in heterocyclic ring formation
- Catalyst optimization : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to attach aryl groups to the thiazole core .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) while improving yield by 15–20% .
Critical Analysis of Contradictory Evidence
- Stereochemical outcomes : reports racemic mixtures in thiazolidine derivatives, whereas achieves enantiopure products via chiral auxiliaries. Researchers should prioritize asymmetric catalysis (e.g., Evans’ oxazolidinones) for stereocontrol .
- Biological activity disparities : Variability in IC₅₀ values across studies may stem from differences in cell line passage numbers or assay protocols. Standardize protocols using CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
